2-Propan-2-yl-2-propan-2-yloxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propan-2-yl-2-propan-2-yloxybutanedioate is an organic compound with a complex structure that includes multiple isopropyl groups and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yl-2-propan-2-yloxybutanedioate typically involves esterification reactions. One common method is the reaction between isopropyl alcohol and butanedioic acid (succinic acid) in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and controlled reaction environments ensures the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-yl-2-propan-2-yloxybutanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-Propan-2-yl-2-propan-2-yloxybutanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propan-2-yl-2-propan-2-yloxybutanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. The pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Propanol: A simple alcohol with similar isopropyl groups.
Butanedioic acid: The parent acid of the ester.
Isopropyl acetate: Another ester with isopropyl groups.
Uniqueness
2-Propan-2-yl-2-propan-2-yloxybutanedioate is unique due to its combination of multiple isopropyl groups and ester functionality, which imparts distinct chemical properties and reactivity compared to simpler esters or alcohols.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H16O5-2 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-propan-2-yl-2-propan-2-yloxybutanedioate |
InChI |
InChI=1S/C10H18O5/c1-6(2)10(9(13)14,5-8(11)12)15-7(3)4/h6-7H,5H2,1-4H3,(H,11,12)(H,13,14)/p-2 |
InChI Key |
DQOODBSVDOAUMP-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C(CC(=O)[O-])(C(=O)[O-])OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.